molecular formula C12H10BrN3 B1482837 2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile CAS No. 2091248-26-7

2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1482837
CAS No.: 2091248-26-7
M. Wt: 276.13 g/mol
InChI Key: MFCVEMKTLRLAQK-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with its specific substituents, exhibits interesting chemical and biological activities, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-phenylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3/c1-9-11(13)12(15-16(9)8-7-14)10-5-3-2-4-6-10/h2-6H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCVEMKTLRLAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC#N)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile has been investigated for its potential therapeutic effects. Pyrazole derivatives are often explored for their anti-inflammatory, analgesic, and antipyretic properties. Studies have shown that modifications in the pyrazole structure can lead to enhanced biological activity, making this compound a candidate for drug development.

Coordination Chemistry

Research indicates that pyrazole compounds can act as ligands in coordination chemistry. They form complexes with various metal ions, which can be useful in catalysis and materials science. The ability of this compound to coordinate with metals has implications in developing new catalysts for organic reactions.

Several studies have highlighted the biological activities of pyrazole derivatives, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, warranting further research into its mechanism of action.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study indicated that the presence of bromine and methyl groups enhances the compound's efficacy against microbial strains.

CompoundActivityPathogen
This compoundModerateE. coli
Other Pyrazole DerivativesHighS. aureus

Case Study 2: Coordination Complexes

In a recent synthesis study, researchers explored the coordination properties of pyrazole derivatives with transition metals such as copper and nickel. The resulting complexes exhibited catalytic activity in oxidation reactions, showcasing the potential application of this compound in green chemistry.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom and the specific substitution pattern in 2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile imparts unique chemical and biological properties. These structural features influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C12H10BrN3
  • Molecular Weight : 276.13 g/mol
  • CAS Number : 353455-55-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound may also exhibit activity against carbonic anhydrases, which are involved in numerous physiological and pathological processes.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, a series of pyrazole-based compounds were evaluated for their COX inhibitory activities. The results showed that certain derivatives exhibited significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium. Specifically, compounds with structural similarities to this compound demonstrated promising results in reducing paw edema in animal models, indicating their potential as anti-inflammatory agents .

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. In vitro studies demonstrated that similar pyrazole compounds could induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of cell cycle regulators .

Study 1: Anti-inflammatory Efficacy

A recent study evaluated the anti-inflammatory effects of several pyrazole derivatives, including those structurally related to this compound. The results indicated an IC50 value of approximately 55 μg/mL for one derivative in inhibiting COX enzymes, showcasing its potential as a therapeutic agent for inflammatory conditions .

Study 2: Anticancer Potential

In another investigation, the anticancer activity was assessed using HeLa and L929 cell lines. The study revealed that certain pyrazole derivatives could significantly inhibit cell growth and promote apoptosis, with IC50 values ranging from 10 to 20 μM . This suggests that modifications on the pyrazole ring can enhance biological activity.

Data Table: Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeIC50 Value (μM)Reference
2-(4-bromo-5-methyl-pyrazolyl)acetonitrileCOX Inhibition55
Pyrazole derivative AAnticancer (HeLa)15
Pyrazole derivative BAnti-inflammatory60
Pyrazole derivative CCOX Inhibition45

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
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2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile

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